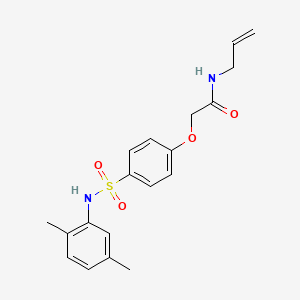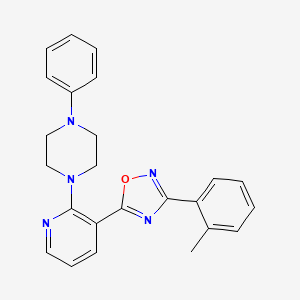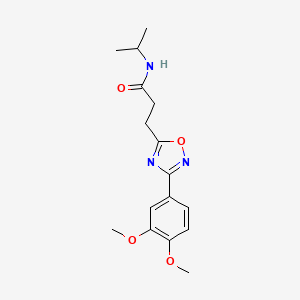
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide, also known as HMQ-TFA, is a small molecule inhibitor that has been studied extensively in recent years due to its potential therapeutic applications. This compound is a member of the quinoline family and has been shown to inhibit the activity of a number of enzymes and proteins involved in various cellular processes. We will also highlight some future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has been studied extensively in the context of cancer research, due to its ability to inhibit the activity of a number of enzymes and proteins involved in cancer cell growth and proliferation. For example, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death, making PARP inhibitors like N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide promising candidates for cancer therapy.
Wirkmechanismus
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide exerts its effects through a number of different mechanisms, depending on the specific enzyme or protein being targeted. For example, as mentioned above, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide inhibits the activity of PARP by binding to its catalytic domain and preventing the enzyme from repairing damaged DNA. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has also been shown to inhibit the activity of other enzymes and proteins, such as the kinase Akt and the transcription factor NF-κB, both of which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide depend on the specific target being inhibited. For example, inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death, while inhibition of Akt and NF-κB can lead to decreased cancer cell survival and proliferation. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has also been shown to have anti-inflammatory effects, likely due to its inhibition of NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide for lab experiments is its specificity for certain enzymes and proteins, which allows researchers to selectively target these molecules and study their effects. However, this specificity can also be a limitation, as N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide may not be effective against all cancer types or in all patients. Additionally, the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide can be challenging and time-consuming, which may limit its availability for some researchers.
Zukünftige Richtungen
There are a number of future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide. One area of interest is the development of more potent and selective PARP inhibitors, as well as the identification of new targets for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide and other quinoline-based compounds. Additionally, there is interest in studying the effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to determine whether these treatments can be synergistic. Finally, there is interest in studying the potential side effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide and other quinoline-based compounds, in order to better understand their safety and tolerability in patients.
Synthesemethoden
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide can be synthesized using a number of different methods, but one of the most common approaches involves the reaction of 2-hydroxy-6-methylquinoline with isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-isopropyl-3-methylbenzamide and trifluoroacetic acid to yield the final product. This method has been optimized over the years and is now a well-established protocol for the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide.
Eigenschaften
IUPAC Name |
3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)24(22(26)17-7-5-6-15(3)10-17)13-19-12-18-11-16(4)8-9-20(18)23-21(19)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFHCKLJHHXIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)



![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)





